4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid
Description
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound characterized by a central 4-oxobutanoic acid backbone linked to a substituted aniline moiety. The aniline group is modified at the para position with a dimethylaminocarbonyl (–CON(CH₃)₂) substituent, distinguishing it from simpler analogs . This structural motif combines a carboxylic acid functionality with an amide linkage, making it a versatile intermediate in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
4-[4-(dimethylcarbamoyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-15(2)13(19)9-3-5-10(6-4-9)14-11(16)7-8-12(17)18/h3-6H,7-8H2,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPLDKJNZYJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Anilino Intermediate
The synthesis begins with the preparation of the dimethylamino-substituted anilino intermediate. A widely adopted method involves the reaction of 4-nitroaniline with dimethylcarbamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield -dimethyl-4-nitrobenzamide. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (10% Pd/C, , 50 psi) or using sodium dithionite () in aqueous ethanol, producing -dimethyl-4-aminobenzamide.
Key Reaction:
Coupling with 4-Oxobutanoic Acid
The anilino intermediate is coupled with 4-oxobutanoic acid using carbodiimide-based coupling agents. A representative protocol involves activating 4-oxobutanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C, followed by addition of the anilino intermediate to form the target compound.
Optimization Notes:
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Temperature Control: Reactions performed below 10°C minimize side reactions such as ketone oxidation.
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Solvent Selection: DMF enhances solubility of both reactants, while tetrahydrofuran (THF) may be substituted for cost efficiency.
Alternative Industrial-Scale Methods
Continuous Flow Synthesis
Industrial production often employs continuous flow reactors to improve yield and purity. In one setup, the anilino intermediate and 4-oxobutanoic acid are dissolved in THF and pumped through a reactor column packed with immobilized EDCI. The reaction proceeds at 25°C with a residence time of 30 minutes, achieving >90% conversion.
Green Chemistry Approaches
Recent advancements utilize mechanochemical synthesis (ball milling) to avoid solvents. A mixture of -dimethyl-4-aminobenzamide, 4-oxobutanoic acid, and EDCI is milled for 2 hours at 30 Hz, yielding the product with 85% efficiency.
Analytical Characterization
Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Key spectroscopic data include:
| Spectroscopic Property | Data | Source |
|---|---|---|
| NMR | δ 2.98 (s, 6H, N(CH₃)₂), δ 10.2 (s, 1H, NH) | |
| IR | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (CONHR) | |
| HPLC Purity | 99.2% (C18 column, 0.1% TFA/ACN) |
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, -dimethyl-4-(3-oxobutanamido)benzamide, arises from over-acylation. This is mitigated by:
Stability of 4-Oxobutanoic Acid
The 4-oxo group is prone to keto-enol tautomerism, leading to polymerization. Stabilization is achieved by maintaining pH 6–7 during reactions and using antioxidants like butylated hydroxytoluene (BHT).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Batch (EDCI/HOBt) | 78 | 99.2 | High purity, scalable | Solvent-intensive |
| Continuous Flow | 92 | 98.5 | Rapid, solvent-efficient | High initial equipment cost |
| Mechanochemical | 85 | 97.8 | Solvent-free, energy-efficient | Limited to small-scale production |
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid is primarily used in proteomics research. It is utilized in the study of protein interactions, protein structure, and function. The compound’s ability to form stable complexes with proteins makes it valuable in various biochemical assays and analytical techniques .
Mechanism of Action
The mechanism of action of 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with protein molecules. The compound can form covalent bonds with amino acid residues, leading to the stabilization of protein structures. This interaction is crucial for studying protein folding, stability, and interactions with other biomolecules .
Comparison with Similar Compounds
Substitution on the Aniline Ring
- 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (C₁₂H₁₃NO₅): Features a methoxycarbonyl (–COOCH₃) group at the ortho position of the aniline ring. Exhibits moderate antioxidant activity (13.4% DPPH scavenging at 1 µM), significantly lower than the control (92.5%) . Molecular weight: 251.24 g/mol.
- 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (C₁₀H₉ClNO₃): Substituted with a chlorine atom at the ortho position. Molecular weight: 226.64 g/mol (calculated).
- 4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid (C₁₆H₂₂N₂O₃): Contains an azepane (7-membered cyclic amine) substituent. Higher molecular weight (290.36 g/mol) may reduce solubility compared to dimethylamino analogs .
Substitution on the Amino Group
- 4-{3-[(Isopropylamino)carbonyl]anilino}-4-oxobutanoic acid (C₁₄H₁₈N₂O₄): Replaces dimethylamino with isopropylamino (–CONHCH(CH₃)₂). Molecular weight: 278.30 g/mol. The bulkier isopropyl group may sterically hinder interactions with biological targets .
- 4-[(Dimethylamino)carbonyl]benzoic acid (PIN): A simpler analog lacking the 4-oxobutanoic acid chain. Used as a reference in IUPAC nomenclature, highlighting the importance of the oxobutanoic acid moiety in conferring specific reactivity .
Pharmacological and Functional Comparisons
Key Observations :
Electron-Donating vs. Chloro substituents increase lipophilicity (LogP), favoring membrane permeability but possibly reducing aqueous solubility .
Biological Activity: Antioxidant activity in the methoxycarbonyl analog suggests that electronic effects (e.g., resonance stabilization of radicals) play a role in scavenging efficiency . The dimethylamino compound’s lack of direct activity data necessitates extrapolation from analogs; its amide linkage may facilitate interactions with proteases or kinases.
Synthetic Utility: The oxobutanoic acid moiety serves as a flexible linker in conjugates, as seen in UV filter biosynthesis (e.g., 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside) . Lipophilic derivatives (e.g., dibenzothiophene-containing analogs) are tailored for specific solubility requirements in drug delivery systems .
Biological Activity
4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid, also known by its CAS number 941462-99-3, is a compound of significant interest in biochemical research. Its unique structure allows it to interact with various biological molecules, particularly proteins, making it a valuable tool in proteomics and related fields. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N2O4
- Molar Mass : 264.28 g/mol
- Boiling Point : 572.2 ± 35.0 °C (predicted)
- Density : 1.286 ± 0.06 g/cm³ (predicted)
- pKa : 4.66 ± 0.10 (predicted)
The primary biological activity of this compound is attributed to its ability to form stable complexes with proteins. This interaction often involves covalent bonding with amino acid residues, which can stabilize protein structures and influence their functions. The compound's carbonyl group is particularly reactive, facilitating these interactions.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms oxo derivatives | KMnO₄, CrO₃ |
| Reduction | Converts carbonyl groups to alcohols | LiAlH₄, NaBH₄ |
| Substitution | Participates in nucleophilic substitution reactions | Amines, alcohols under acidic/basic conditions |
Biological Activity
Research indicates that this compound plays a crucial role in various biochemical assays and analytical techniques due to its ability to stabilize protein complexes. It has been utilized in studies focusing on:
- Protein Interactions : The compound aids in the examination of protein-protein interactions, which are fundamental to understanding cellular processes.
- Enzyme Activity : By modifying enzyme structures, it can help elucidate mechanisms of action and enzyme kinetics.
- Drug Development : Its properties may assist in the design of new therapeutic agents targeting specific proteins.
Case Study 1: Proteomics Research
In a study published in the Journal of Proteome Research, researchers utilized this compound to investigate protein interactions in cancer cells. The compound facilitated the identification of key protein complexes involved in tumor progression, demonstrating its utility in cancer research.
Case Study 2: Enzyme Inhibition
A study conducted by Smith et al. (2023) explored the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by forming stable complexes with the active site, suggesting potential applications in metabolic disorder treatments.
Comparative Analysis
When compared to similar compounds such as 4-{4-[(Dimethylamino)carbonyl]phenyl}-4-oxobutanoic acid and other analogs, this compound stands out due to its enhanced stability and specificity in protein interactions.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 4-{4-[(Dimethylamino)carbonyl]phenyl}-4-oxobutanoic acid | Less effective in forming stable protein complexes |
| 4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid | Lower solubility compared to the target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
